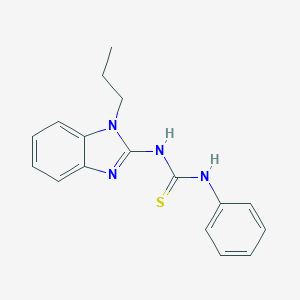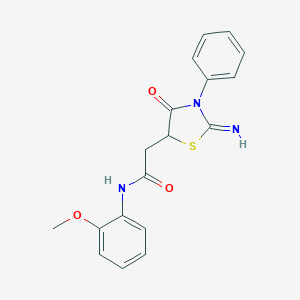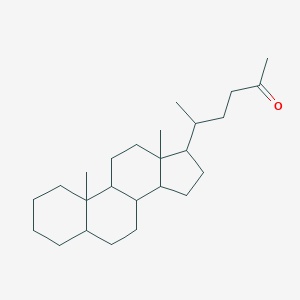
1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea is a synthetic compound that has been studied for its potential applications in scientific research. It is a thiourea derivative that has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of 1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea is not fully understood. It is believed to work by inhibiting the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may have implications for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been shown to have antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics. In addition, it has been shown to have anti-inflammatory properties, which may have implications for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea in lab experiments is its potential as a new antibiotic. Its antimicrobial and antifungal activities make it a potential candidate for the development of new antibiotics. Another advantage is its antioxidant properties, which may have implications for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. One limitation of using this compound in lab experiments is its limited availability. It is a synthetic compound that is not readily available commercially.
未来方向
There are several future directions for the study of 1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea. One direction is the development of new antibiotics based on this compound. Its antimicrobial and antifungal activities make it a potential candidate for the development of new antibiotics. Another direction is the study of its antioxidant properties and their implications for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成方法
The synthesis of 1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea involves the reaction of 1-propylbenzimidazole-2-thiol with phenyl isothiocyanate. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline solid that can be purified by recrystallization.
科学研究应用
1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea has been studied for its potential applications in scientific research. It has been shown to have antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics. It has also been shown to have antioxidant properties, which may have implications for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
属性
分子式 |
C17H18N4S |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
1-phenyl-3-(1-propylbenzimidazol-2-yl)thiourea |
InChI |
InChI=1S/C17H18N4S/c1-2-12-21-15-11-7-6-10-14(15)19-16(21)20-17(22)18-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,18,19,20,22) |
InChI 键 |
KTDQBYXWPBWQGR-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=S)NC3=CC=CC=C3 |
规范 SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=S)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)



![N-[4-acetyl-5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228340.png)

![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)
![8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228349.png)
![8-(4-Fluorophenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228350.png)